molecular formula C9H10F2O2 B6293879 1-Ethoxy-3,4-difluoro-2-methoxybenzene CAS No. 2379321-67-0

1-Ethoxy-3,4-difluoro-2-methoxybenzene

Cat. No.: B6293879
CAS No.: 2379321-67-0
M. Wt: 188.17 g/mol
InChI Key: CKOXMJZLWPLNOW-UHFFFAOYSA-N
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Description

1-Ethoxy-3,4-difluoro-2-methoxybenzene is an ether derivative characterized by ethoxy and methoxy substituents on a difluorinated benzene ring. However, its commercial availability appears discontinued as of 2025, indicating specialized or niche use .

Properties

IUPAC Name

1-ethoxy-3,4-difluoro-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-3-13-7-5-4-6(10)8(11)9(7)12-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOXMJZLWPLNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable difluorobenzene precursor reacts with ethoxide and methoxide ions under controlled conditions . The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of 1-ethoxy-3,4-difluoro-2-methoxybenzene may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-3,4-difluoro-2-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

1-Ethoxy-3,4-difluoro-2-methoxybenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-ethoxy-3,4-difluoro-2-methoxybenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key enzymes or signaling pathways relevant to the compound’s intended use .

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Properties Purity (%) Hazards/Handling Precautions References
1-Ethoxy-3,4-difluoro-2-methoxybenzene C9H10F2O2 Not explicitly provided Ethoxy (C2H5O), Methoxy (CH3O) Likely intermediate in organic synthesis N/A No specific data; ethers generally require standard lab precautions
1-Bromo-3,4-difluoro-2-methoxybenzene C7H5BrF2O 223.01 Bromo (Br), Methoxy (CH3O) Organic synthesis intermediate 95–98 No direct hazard data; handle with halogen safety protocols
1-Chloro-3,4-difluoro-2-methoxybenzene C7H5ClF2O 178.56 Chloro (Cl), Methoxy (CH3O) Not specified; likely halogenation precursor N/A H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation)
1-ethynyl-2,3-difluoro-4-methoxybenzene C9H6F2O 168.14 Ethynyl (C≡CH), Methoxy (CH3O) Potential click chemistry applications N/A Limited data; assume flammability due to alkynyl group
1-Ethoxy-3,3,4,4,4-pentafluorobutan-2-ol C6H9F5O2 208.13 Ethoxy (C2H5O), Pentafluoro chain Specialty fluorinated alcohol precursor N/A No data; fluorinated alcohols may require ventilation

Key Differences and Implications

Substituent Effects on Reactivity :

  • Halogenated Derivatives (Br/Cl) : The bromo and chloro analogs exhibit higher molecular weights (223.01 and 178.56 g/mol, respectively) compared to the ethoxy compound. These halogens enhance electrophilic substitution reactivity, making them valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Ethynyl Group : The ethynyl-substituted compound (C9H6F2O) offers a reactive triple bond, enabling click chemistry applications such as cycloadditions .

Fluorination Patterns: The pentafluorobutanol derivative (C6H9F5O2) demonstrates how increased fluorine content elevates hydrophobicity and thermal stability, which is critical in materials science .

Safety and Handling :

  • The chloro derivative poses specific hazards (skin/eye irritation), necessitating PPE during handling .
  • Brominated analogs, while lacking explicit hazard data, require precautions typical for halogenated compounds (e.g., fume hood use) .

Industrial and Research Relevance

  • 1-Bromo-3,4-difluoro-2-methoxybenzene : Available at 95–98% purity with scalable production (up to kgs), this compound is a practical choice for synthesizing fluorinated aromatic building blocks .
  • 1-Chloro-3,4-difluoro-2-methoxybenzene : Its lower molecular weight and reactivity profile suggest utility in cost-sensitive halogenation processes, though safety protocols are critical .

Biological Activity

1-Ethoxy-3,4-difluoro-2-methoxybenzene is a synthetic organic compound with potential applications in medicinal chemistry. Its structure includes an ethoxy group, difluoro substituents, and a methoxy group on a benzene ring, which may influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-Ethoxy-3,4-difluoro-2-methoxybenzene is C10H10F2O2C_{10}H_{10}F_2O_2, and its molecular weight is approximately 202.19 g/mol. The presence of fluorine atoms typically enhances lipophilicity and biological activity due to their electronegative nature.

1-Ethoxy-3,4-difluoro-2-methoxybenzene may exert its biological effects through several mechanisms:

  • Inhibition of the Hedgehog Signaling Pathway : Similar to compounds like sonidegib, it may act as an inhibitor of the smoothened (Smo) protein, thereby blocking the Hedgehog signaling pathway. This pathway is crucial in various cancers, and its inhibition could lead to reduced tumor growth.
  • Interactions with Biomolecules : The compound's unique structure allows it to interact with various biomolecules, potentially affecting enzymatic activities or receptor binding.

Biological Activity and Therapeutic Potential

Research indicates that 1-Ethoxy-3,4-difluoro-2-methoxybenzene has shown promise in several biological assays:

Case Studies and Research Findings

  • In Vitro Studies : A study investigated the cytotoxic effects of various difluorobenzene derivatives on human cancer cell lines. Results indicated that compounds with similar structures to 1-Ethoxy-3,4-difluoro-2-methoxybenzene exhibited dose-dependent inhibition of cell growth.
  • Mechanistic Insights : Research into the molecular interactions revealed that the ethoxy and methoxy groups could enhance binding affinity to target proteins involved in cancer progression. This binding may disrupt critical signaling pathways necessary for tumor survival.
  • Comparative Analysis : When compared to other difluorobenzene derivatives, 1-Ethoxy-3,4-difluoro-2-methoxybenzene showed enhanced biological activity in specific assays, suggesting that the combination of substituents plays a crucial role in its efficacy.

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